molecular formula C18H17ClN4O4 B11059011 ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate

ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate

Cat. No.: B11059011
M. Wt: 388.8 g/mol
InChI Key: DDSXZAMSYLUILH-UHFFFAOYSA-N
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Description

ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a combination of isoxazole, pyrazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to the formation of complex aromatic compounds .

Scientific Research Applications

ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. For instance, it may bind to heat shock proteins such as TRAP1, which could explain its antiproliferative activities . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE is unique due to its combination of isoxazole, pyrazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl 2-[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C18H17ClN4O4/c1-3-26-15(24)10-23-9-8-14(21-23)20-18(25)16-11(2)27-22-17(16)12-6-4-5-7-13(12)19/h4-9H,3,10H2,1-2H3,(H,20,21,25)

InChI Key

DDSXZAMSYLUILH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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